molecular formula C20H20N2O4S B13664600 Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate

Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate

Cat. No.: B13664600
M. Wt: 384.5 g/mol
InChI Key: HOSZLXQCAMMTEE-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with methyl isonicotinate under specific conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology: In biological research, Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is studied for its potential antibacterial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .

Medicine: In medicine, this compound is being investigated for its potential anticancer properties. Its ability to interfere with specific cellular pathways makes it a candidate for developing new anticancer drugs .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and division, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

  • Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)isonicotinate
  • Methyl 2-(2-(3,4-dihydroxyphenyl)thiazol-4-yl)isonicotinate

Comparison: While these compounds share a similar core structure, the substituents on the phenyl ring can significantly affect their biological activities and chemical properties. For example, the presence of methoxy groups may enhance the compound’s solubility in organic solvents, while hydroxy groups may increase its reactivity in certain chemical reactions .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-4-25-17-7-6-13(11-18(17)26-5-2)19-22-16(12-27-19)15-10-14(8-9-21-15)20(23)24-3/h6-12H,4-5H2,1-3H3

InChI Key

HOSZLXQCAMMTEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OC)OCC

Origin of Product

United States

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